Cas no 1593059-01-8 (1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid)

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid is a chemically modified piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid functionality. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for the preparation of more complex molecules, particularly in peptide and heterocycle chemistry. The Cbz group offers selective protection for amines, enabling controlled deprotection under mild conditions. The ethyl substitution at the 4-position enhances steric and electronic properties, influencing reactivity and selectivity in subsequent transformations. Its carboxylic acid moiety allows for further derivatization, making it a versatile building block in medicinal chemistry and drug development. The compound is typically handled under standard laboratory conditions with appropriate safety measures.
1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid structure
1593059-01-8 structure
商品名:1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid
CAS番号:1593059-01-8
MF:C16H21NO4
メガワット:291.34224486351
CID:5917499
PubChem ID:45043186

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • DTXSID40662242
    • 929195-54-0
    • 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid
    • 4-ethylpiperidine-1,2-dicarboxylic acid 1-benzyl ester
    • 4-ETHYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER
    • 1593059-01-8
    • EN300-7332486
    • インチ: 1S/C16H21NO4/c1-2-12-8-9-17(14(10-12)15(18)19)16(20)21-11-13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,18,19)
    • InChIKey: RJSJUEQSXQQTJU-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N1CCC(CC)CC1C(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 291.14705815g/mol
  • どういたいしつりょう: 291.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 365
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 66.8Ų

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7332486-5.0g
1-[(benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid
1593059-01-8 95.0%
5.0g
$3812.0 2025-03-11
Enamine
EN300-7332486-2.5g
1-[(benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid
1593059-01-8 95.0%
2.5g
$2576.0 2025-03-11
Enamine
EN300-7332486-10.0g
1-[(benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid
1593059-01-8 95.0%
10.0g
$5652.0 2025-03-11
Enamine
EN300-7332486-1.0g
1-[(benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid
1593059-01-8 95.0%
1.0g
$1315.0 2025-03-11
Enamine
EN300-7332486-0.5g
1-[(benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid
1593059-01-8 95.0%
0.5g
$1262.0 2025-03-11
Enamine
EN300-7332486-0.05g
1-[(benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid
1593059-01-8 95.0%
0.05g
$1104.0 2025-03-11
Enamine
EN300-7332486-0.1g
1-[(benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid
1593059-01-8 95.0%
0.1g
$1157.0 2025-03-11
Enamine
EN300-7332486-0.25g
1-[(benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid
1593059-01-8 95.0%
0.25g
$1209.0 2025-03-11

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid 関連文献

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acidに関する追加情報

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid: A Comprehensive Overview

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid, also known by its CAS number 1593059-01-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a benzyloxycarbonyl group and an ethyl substituent. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.

The molecular structure of 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid is notable for its piperidine ring, which is a six-membered cyclic amine. The benzyloxycarbonyl group attached to the nitrogen atom introduces steric hindrance and electronic effects, which can influence the compound's reactivity and biological activity. Additionally, the ethyl group at the 4-position of the piperidine ring adds further complexity to the molecule, potentially affecting its pharmacokinetic properties.

Recent studies have explored the synthesis and characterization of this compound, with particular emphasis on its potential as a building block in medicinal chemistry. Researchers have investigated its ability to act as a precursor in the synthesis of bioactive molecules, such as peptide analogs and inhibitors of enzymatic pathways. For instance, the benzyloxycarbonyl group is often used as a protecting group in peptide synthesis, making this compound a valuable intermediate in such processes.

In terms of biological activity, 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid has shown promise in preclinical studies as a modulator of certain cellular pathways. Its ability to interact with specific targets, such as proteases or kinases, has been explored in vitro and in animal models. These studies suggest that the compound may have potential therapeutic applications in areas such as oncology or inflammation.

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions, esterifications, and cyclizations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For example, the use of transition metal catalysts has been reported to facilitate key steps in the synthesis process.

In terms of safety and toxicity profiles, preliminary data indicate that 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid exhibits low toxicity at therapeutic doses. However, further studies are required to fully characterize its pharmacokinetics and long-term effects in vivo. Regulatory agencies have not yet classified this compound as a hazardous material or controlled substance, making it accessible for research purposes under standard laboratory conditions.

The growing interest in this compound is reflected in its increasing presence in scientific literature and patent filings. Researchers are actively exploring its potential applications in drug discovery, with several ongoing clinical trials evaluating its efficacy in treating various diseases. The development of novel derivatives with improved bioavailability and selectivity is also an area of active investigation.

In conclusion, 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid, CAS number 1593059-01-8, represents a promising compound with diverse applications in organic chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop innovative therapeutic agents. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in the advancement of medicinal chemistry.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.